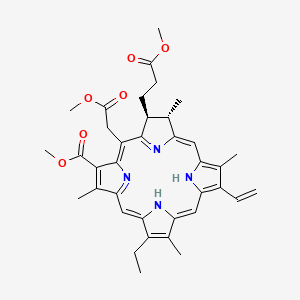

CHlorin e6 trimethyl ester

Description

Significance of Chlorin (B1196114) e6 Trimethyl Ester in Photosensitizer Research

Chlorin e6 trimethyl ester is a second-generation photosensitizer that holds considerable importance in the realm of photodynamic therapy research. medchemexpress.comnih.gov As a derivative of chlorin e6, which is itself derived from chlorophyll (B73375) a, it possesses favorable spectroscopic properties, including strong absorption in the red region of the electromagnetic spectrum. magicray.runih.gov This allows for deeper tissue penetration of light, a crucial factor for treating solid tumors. chemimpex.com

Overview of Research Trajectories for Enhanced Phototherapeutic Efficacy

Research efforts to enhance the phototherapeutic efficacy of this compound are multifaceted and dynamic. A primary focus is on the chemical modification of the core structure to improve its properties as a photosensitizer. These modifications aim to achieve several key objectives:

Improved Targeting: To increase the selective accumulation of the photosensitizer in tumor tissues while minimizing uptake by healthy cells, researchers are conjugating this compound with various targeting moieties. These include amino acids, peptides, and antibodies that can specifically bind to receptors overexpressed on cancer cells. nih.govnih.gov

Enhanced Amphiphilicity: Balancing the lipophilic and hydrophilic nature of the molecule is crucial for its transport in the bloodstream and its ability to penetrate cell membranes. researchgate.networldscientific.com The synthesis of amphiphilic derivatives is a significant area of investigation. worldscientific.com

Increased Singlet Oxygen Quantum Yield: The therapeutic effect of PDT relies on the generation of singlet oxygen and other reactive oxygen species. Research is focused on creating derivatives with a higher quantum yield of singlet oxygen, meaning they are more efficient at producing these cytotoxic agents upon light activation. nih.govresearchgate.net

Shifting Absorption to Longer Wavelengths: To improve light penetration into deeper tissues, scientists are working on modifying the chromophore of this compound to shift its maximum absorption to longer, near-infrared wavelengths. researchgate.net

Combination Therapies: The efficacy of PDT using Chlorin e6 derivatives is also being explored in combination with other therapeutic modalities, such as chemotherapy or immunotherapy, to achieve synergistic effects. nih.govmdpi.com

These research trajectories are supported by detailed photophysical and in vitro studies to characterize the properties and biological activity of newly synthesized derivatives. nih.govworldscientific.com

Historical Context of Chlorin Derivatives in Scientific Inquiry

The scientific journey of chlorin derivatives in photodynamic therapy is built upon the foundations laid by the study of porphyrins. The first generation of photosensitizers was largely based on hematoporphyrin (B191378) and its derivatives, such as Photofrin®. magicray.rumdpi.comnih.gov While groundbreaking, these early photosensitizers had limitations, including prolonged skin photosensitivity and suboptimal light absorption characteristics. researchgate.net

This led to the development of second-generation photosensitizers, a class to which chlorins belong. nih.govresearchgate.net Chlorins, being dihydroporphyrins, possess a strong absorption band in the red region of the spectrum (around 660 nm), which allows for deeper light penetration into tissues compared to their porphyrin counterparts. magicray.runih.gov

The 1980s marked a significant period for chlorin research in PDT. In 1984, pheophorbide A derivatives, a type of chlorin, were patented in Japan as potential photosensitizers. magicray.ru A pivotal moment came in 1986 with the reporting of the application of chlorin-type derivatives in PDT, specifically mono-L-aspartyl chlorin e6 (MACE), which demonstrated good tumor localization and strong absorption in the far-red band. magicray.ru The accessibility of chlorins from natural sources like chlorophyll has also been a significant factor in their extensive investigation. researchgate.net The exploration of Chlorin e6 and its derivatives, including the trimethyl ester, is a direct continuation of this historical pursuit for more effective and safer photodynamic therapies. frontierspecialtychemicals.com

Compound Information Table

| Compound Name | Abbreviation |

| 3(2)-t-butyl-4-hydroxyanisole | BHA |

| Chlorin e6 | Ce6 |

| This compound | - |

| Hematoporphyrin derivative | HpD |

| mono-L-aspartyl chlorin e6 | MACE, NPe6 |

| Pheophorbide A | - |

| Photofrin® | - |

Research Findings on Chlorin e6 Derivatives

| Derivative | Modification | Key Finding | Reference |

|---|---|---|---|

| π-extension derivatives | Aryl groups added at the 3-vinyl position | Showed a 10-20 fold higher phototoxicity in HepG2 cells compared to chlorin e6. | researchgate.net |

| Amino acid conjugates (lysine, aspartic acid) | Conjugated at positions 13¹, 15², or 17³ | 15²-lysyl derivatives showed significantly higher cellular uptake. 13¹ regioisomers were the most phototoxic. | nih.gov |

| Ethanolamine conjugates | Conjugated at the 15² and 13¹,15² positions | Demonstrated high phototoxicity with low dark toxicity, making them promising for PDT. | worldscientific.comlsu.edu |

| Indium(III) complex | Insertion of an indium atom into the macrocyclic core | Enhanced singlet oxygen quantum yield (0.84) compared to the metal-free form (0.47). | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

35038-32-5 |

|---|---|

Molecular Formula |

C37H42N4O6 |

Molecular Weight |

638.8 g/mol |

IUPAC Name |

methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |

InChI |

InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |

InChI Key |

SLLLYKPHDYTLSL-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

Other CAS No. |

71217-51-1 35038-32-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Isolation and Derivatization from Natural Chlorophyll (B73375) Sources

The primary natural precursor for Chlorin (B1196114) e6 trimethyl ester is chlorophyll a, which is abundantly found in various photosynthetic organisms. The blue-green microalga Spirulina platensis is a particularly valuable source because it contains chlorophyll a almost exclusively, simplifying the extraction and purification process.

The general pathway from chlorophyll a to Chlorin e6 trimethyl ester involves three key stages:

Extraction of Chlorophyll a : The process begins with the extraction of chlorophyll a from dried biomass. Solvents like ethanol (B145695) or acetone (B3395972) are commonly used for this purpose.

Conversion to an Intermediate : The central magnesium ion in chlorophyll a is removed to form pheophytin a. This is typically achieved by treating the chlorophyll a solution with a mild acid, such as hydrochloric acid (HCl). Alternatively, chlorophyll a can be converted to methyl pheophorbide a through methanolysis, often using a catalyst like sulfuric acid (H₂SO₄) in methanol (B129727).

Ring Opening and Esterification : The crucial step is the opening of the isocyclic E-ring of the pheophorbide structure. This reaction, often a base-catalyzed hydrolysis or alcoholysis, cleaves the ring to create the three distinct carboxylic acid groups of Chlorin e6. When this reaction is performed in the presence of methanol, it can lead directly to the formation of this compound.

Chemical Synthesis Approaches for this compound

The direct synthesis of the chlorin macrocycle is exceedingly complex. Therefore, semi-synthetic approaches starting from the readily available chlorophyll a are the standard. These methods focus on efficient esterification and scaling up the production process.

The three carboxylic acid groups of Chlorin e6 can be converted to their corresponding methyl esters through several methods.

Acid-Catalyzed Esterification : A common method is the Fischer esterification, where Chlorin e6 (the tri-acid) is treated with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). This reaction protonates the carboxylic acid groups, making them more susceptible to nucleophilic attack by methanol.

Base-Mediated Ring Opening : An alternative and highly efficient route involves the direct conversion of methyl pheophorbide a. Treatment with a base like sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in a solvent system containing methanol and tetrahydrofuran (B95107) (THF) can simultaneously open the E-ring and ensure all three resulting carboxylic acid groups are methylated, yielding this compound in high yields, sometimes reaching 98%. nih.gov

| Parameter | Conventional Method | Modified Method |

|---|---|---|

| Starting Material | 10 kg Spirulina platensis | 10 kg Spirulina platensis |

| Extraction Solvent | 100 L Ethanol | 125 L 95% Ethanol |

| Key Intermediate Step | Isolate Chlorophyll a in Hexane | In situ conversion to Pheophytin a |

| Ring Opening Reagent | 1M NaOH in Acetone | 1M NaOH in Ethanol |

| Overall Time | Several days | Significantly reduced |

| Final Product | Trisodium salt of Ce6 | Trisodium salt of Ce6 |

This table provides a comparative overview of conventional versus modified large-scale synthesis protocols for producing Chlorin e6, the direct precursor to its trimethyl ester.

Strategies for Structural Modification and Functionalization

The three carboxylic acid groups of the Chlorin e6 scaffold provide versatile handles for structural modification. Functionalization is typically performed on the tri-acid (Chlorin e6) itself, often in a regioselective manner, before a final esterification step if the trimethyl ester derivative is the desired product.

Attaching amino acid derivatives to the chlorin backbone is a key strategy for modifying the molecule's biological properties. The well-known photosensitizer Talaporfin, for instance, is a conjugate of Chlorin e6 and L-aspartic acid. nih.govnih.gov The synthesis of such conjugates requires careful control of the reaction conditions to direct the amino acid to a specific attachment point on the chlorin macrocycle. nih.gov

The three carboxylic acid groups of Chlorin e6 exhibit different chemical reactivities, which can be exploited for regioselective modification. nih.govmdpi.com The groups are located at the 13¹ (formic), 15² (acetic), and 17³ (propionic) side chains. nih.govlsu.edu

17³-Position : The propionic acid side chain at the 17³-position can be selectively functionalized by starting with pheophytin a. The phytyl ester at this position acts as a protecting group for the other two sites, which are generated later. Selective hydrolysis of the phytyl ester yields a free carboxylic acid at the 17³ position, which can then be coupled with an amino acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

13¹-Position : To target the 13¹-position, chemists can exploit the electronic properties of the chlorin ring. Under acidic esterification conditions (e.g., 5% H₂SO₄ in methanol), the two inner nitrogen atoms of the macrocycle become protonated. This deactivates the nearby 13¹-carboxylic acid, preventing its esterification while allowing the more distant 15² and 17³ acids to be converted to their methyl esters. nih.govresearchgate.net This yields a mono-acid derivative (Chlorin e6 dimethyl ester) that can be specifically functionalized at the 13¹-position. nih.gov

15²-Position : The 15²-carboxylic acid is often the most reactive site under standard peptide coupling conditions (using reagents like DCC or EDC). This reactivity is attributed to the formation of a stable seven-membered anhydride (B1165640) intermediate between the 13¹ and 15² carboxylic acid groups. nih.govmdpi.comresearchgate.net When a nucleophile, such as an amino acid, is introduced, it preferentially attacks the less sterically hindered carbonyl of the anhydride that corresponds to the 15² position. This phenomenon explains why the synthesis of Talaporfin (mono-L-aspartyl chlorin e6) results in conjugation at the 15² site. nih.govnih.govresearchgate.net

Conjugation with Amino Acid Derivatives

Synthesis of Amide Derivatives

The synthesis of amide derivatives of chlorin e6 represents a key strategy in the development of novel photosensitizers. One prominent method involves the reaction of pheophorbide a, a precursor to chlorin e6, with primary aliphatic amines. This reaction proceeds under mild conditions, typically in chloroform (B151607) with gentle heating to approximately 40°C, to yield the corresponding amide derivatives. This approach allows for the introduction of alkyl chains of varying lengths, from 4 to 12 carbon atoms, thereby tuning the lipophilicity of the final compound. The structure of these synthesized amides is routinely confirmed using a suite of spectroscopic techniques, including electronic, IR, and ¹H-NMR spectroscopy, as well as mass spectrometry.

Impact of Amino Acid Conjugation on Phototoxicity

The conjugation of amino acids to the chlorin e6 macrocycle has a profound impact on the phototoxicity of the resulting molecule. Research has demonstrated that the specific site of amino acid attachment is a critical determinant of the compound's photodynamic efficacy. A series of amino acid conjugates of chlorin e6, featuring lysine (B10760008) or aspartic acid residues at the 17³, 15², or 13¹ positions of the macrocycle, have been synthesized and evaluated. researchgate.net

In vitro studies using human carcinoma HEp2 cells revealed that while the 15²-lysyl regioisomers exhibited the highest cellular uptake, the 13¹ regioisomers were the most phototoxic. researchgate.net For instance, the 13¹-chlorin e6 derivatives demonstrated significantly lower IC50 values upon irradiation compared to their 15² and 17³ counterparts. researchgate.net This enhanced phototoxicity is attributed to the molecular conformation of the 13¹-regioisomers, which tend to adopt extended, nearly linear shapes that may facilitate more effective interactions with biological targets. researchgate.net

| Derivative | Dark IC50 (µM) | Photo IC50 (µM) (1 J/cm²) |

| 13¹-aspartylchlorin e6 | 285 | 0.61 |

| 13¹-lysylchlorin e6 | >400 | 1.34 |

| 15²-lysylchlorin e6 | >400 | >20 |

| 17³-lysylchlorin e6 | >400 | >20 |

Incorporation of Hydrophobic Moieties

To enhance the cellular uptake and therapeutic efficacy of chlorin e6 derivatives, researchers have explored the incorporation of hydrophobic moieties. By increasing the lipophilicity of the photosensitizer, it is possible to improve its ability to traverse cellular membranes. One strategy involves the introduction of hydrophobic amide groups into the chlorin e6 structure. This modification has been shown to yield derivatives with good photoactivity and low toxicity in the dark against various cancer cell lines. While the principle of enhancing cellular permeability through increased hydrophobicity is well-established, specific details on a broad range of hydrophobic moieties and their quantitative impact on the properties of this compound are not extensively documented in publicly available research.

Chelation with Metal Ions (e.g., Zn(II), Cu(II), Ni(II), In(III))

The central cavity of the chlorin macrocycle can accommodate various metal ions, leading to the formation of metallochlorins with altered photophysical and photochemical properties. The chelation of metal ions can influence the triplet state lifetime and the quantum yield of singlet oxygen generation, both of which are crucial for photodynamic activity.

Zn(II): Zinc(II) complexes of this compound derivatives have been synthesized and characterized. doaj.org These complexes are often prepared by reacting the free-base chlorin with a zinc salt, such as zinc acetate, in a suitable solvent. The resulting Zn(II) chelates have been shown to be efficient photosensitizers. doaj.org

In(III): Indium(III) complexes of this compound have also been synthesized. researchgate.net The complexation is typically achieved by reacting the chlorin with an indium salt.

Conjugation with Pharmacologically Relevant Heterocyclic Moieties (e.g., Pyrano[3,2-c]coumarin, Pyrano[3,2-c]quinolinone, Pyrano[3,2-c]naphthoquinone)

To create hybrid molecules with potentially synergistic or enhanced biological activities, this compound has been conjugated with various pharmacologically relevant heterocyclic moieties. A successful approach for this conjugation is the domino Knoevenagel hetero-Diels-Alder reaction. nih.govresearchgate.net This method has been employed to link pyrano[3,2-c]coumarin, pyrano[3,2-c]quinolinone, and pyrano[3,2-c]naphthoquinone moieties to the β-pyrrolic positions of the chlorin macrocycle. nih.govresearchgate.net These reactions have been reported to proceed in high yields, and the resulting dyads, both as free-bases and as Zn(II) complexes, have been thoroughly characterized by spectroscopic methods. nih.govresearchgate.net The photophysical properties of these conjugates, including their fluorescence and singlet oxygen quantum yields, have been evaluated to assess their potential as photosensitizers. nih.govresearchgate.net

Linkage with Saccharide Moieties

Glycoconjugation, the attachment of saccharide moieties to the chlorin e6 backbone, is another strategy to modify its biological properties. This approach can enhance water solubility and potentially target specific carbohydrate receptors on cell surfaces. For instance, novel hydrophilic galactose-conjugated chlorin e6 derivatives have been synthesized. While the synthesis of such glycoconjugates has been reported, detailed information regarding the specific synthetic methodologies and the biological activity of these this compound-saccharide conjugates is limited in the available scientific literature.

Derivatization with Maleimide (B117702)

Derivatization of chlorin e6 with a maleimide group has been shown to significantly enhance its photodynamic efficacy. In one study, a maleimide moiety was introduced at the C-13 carboxyl position of the chlorin scaffold. amanote.com The resulting derivative exhibited more potent photocytotoxicity against HepG2 cells compared to its cysteine and glutathione (B108866) analogues. amanote.com This increased efficacy is attributed to the ability of the maleimide group to react with intracellular glutathione (GSH), a key antioxidant. amanote.com By depleting GSH levels, the maleimide-derivatized chlorin e6 reduces the cell's capacity to scavenge reactive oxygen species (ROS), thereby amplifying cellular oxidative stress and enhancing the photodynamic effect. amanote.com

| Compound | IC50 (µM) in HepG2 cells |

| Chlorin e6-maleimide derivative | 3.2 |

| Chlorin e6-cysteine derivative | 6.7 |

| Chlorin e6-glutathione derivative | 10.2 |

Poly(ethylene glycol) (PEG) Conjugation Strategies

The conjugation of poly(ethylene glycol) (PEG) to Chlorin e6 (Ce6) and its derivatives, such as the trimethyl ester, is a widely explored strategy to modify its physicochemical properties. PEGylation can enhance water solubility and influence the aggregation behavior of the photosensitizer. acs.orgnih.gov Various synthetic methodologies have been developed, ranging from direct attachment of PEG chains to the chlorin macrocycle to the use of complex, multi-arm PEG architectures and polymer backbones.

One primary strategy involves the direct covalent attachment of PEG chains to the functional groups of the chlorin molecule. Research has demonstrated the synthesis of PEGylated Chlorin e6 photosensitizers by attaching tri(ethylene glycol) units at one or more of the ester bond positions. acs.orgnih.govresearchgate.net This method allows for precise control over the degree of PEGylation, resulting in mono-, di-, and tri-PEGylated conjugates. acs.orgnih.gov Specifically, conjugates have been synthesized with a single PEG chain at the 17³-position, two PEG chains at the 15²- and 17³-positions, and three PEG chains at the 13¹-, 15²-, and 17³-positions. acs.orgresearchgate.netcuny.edu An increasing number of PEG groups on the chlorin molecule has been shown to increase water solubility. acs.orgnih.govcuny.edu This direct attachment also affects the hydrolytic stability of the ester bonds, with the rate of solvolysis increasing with the number of attached PEG groups. cuny.edu

Table 1: Summary of Direct Tri(ethylene glycol) Conjugation on Chlorin e6

| Conjugate Type | PEG Attachment Positions | Key Research Finding | Reference |

|---|---|---|---|

| Mono-PEG Chlorin e6 | 17³ | Serves as a 1:1 conjugate of PEG and Chlorin e6. acs.orgnih.govcuny.edu | acs.orgnih.govcuny.edu |

| Di-PEG Chlorin e6 | 15² and 17³ | Demonstrates increased water solubility compared to the mono-PEG conjugate. acs.orgnih.govcuny.edu | acs.orgnih.govcuny.edu |

| Tri-PEG Chlorin e6 | 13¹, 15², and 17³ | Exhibits the highest water solubility and sensitivity to hydrolysis in the series. acs.orgnih.govcuny.edu | acs.orgnih.govcuny.edu |

A second approach involves the use of a polymer backbone to which both Chlorin e6 and PEG are attached. In one such strategy, PEG is attached to a pre-formed conjugate of poly-L-lysine and Chlorin e6. nih.gov This method creates a larger, more complex macromolecular structure where the properties are influenced by both the polymer and the attached PEG chains. nih.gov PEGylation of such polymer-photosensitizer conjugates has been found to reduce the tendency of the conjugate to aggregate in solution. nih.gov

More advanced strategies utilize different PEG architectures to create sophisticated nanosystems. One such method is the development of an amphiphilic polymer where Chlorin e6 is conjugated to a methoxy-poly(ethylene glycol)-poly(d,l-lactide) (mPEG-PLA) block copolymer. nih.gov This amphiphilic conjugate is designed to self-assemble into stable nanoparticles in an aqueous environment. nih.gov Another innovative approach employs a compact, star-shaped, 8-arm poly(ethylene glycol) core as a central scaffold to which Chlorin e6 molecules are attached. rsc.org This creates a multifunctional nanosystem with a high payload of the photosensitizer on a biocompatible core. rsc.org

Table 2: Overview of Advanced PEG Conjugation Architectures for Chlorin e6

| PEG Architecture | Conjugation Strategy | Resulting Structure | Reference |

|---|---|---|---|

| Linear PEG on Polymer Backbone | Attachment of PEG to a poly-L-lysine-Chlorin e6 conjugate. | Macromolecular polymer-photosensitizer conjugate with reduced aggregation. nih.gov | nih.gov |

| Amphiphilic Block Copolymer | Conjugation of Ce6 to methoxy-poly(ethylene glycol)-poly(d,l-lactide) (mPEG-PLA). | Self-assembling nanoparticles. nih.gov | nih.gov |

| Multi-arm Star Polymer | Attachment of Ce6 to a star-shaped, 8-arm PEG core. | Compact nanosystem with a high density of photosensitizer. rsc.org | rsc.org |

Photophysical and Spectroscopic Characterization

Absorption and Emission Spectroscopy

The electronic absorption spectrum of chlorin (B1196114) e6 trimethyl ester, like other chlorins, is characterized by an intense Soret band in the blue region of the spectrum (around 400 nm) and several weaker Q-bands in the red region (between 500 and 700 nm). The most red-shifted Q-band is of particular importance for photodynamic applications due to the deeper penetration of red light into biological tissues. For chlorin e6, this absorption peak is noted around 660 nm. researchgate.net The fluorescence emission spectrum of chlorin e6 trimethyl ester typically shows a main peak slightly red-shifted from the longest-wavelength absorption band. In ethanol (B145695), the fluorescence emission maximum is observed at approximately 662 nm. nih.gov

Chemical modifications to the this compound macrocycle can lead to a red-shift and broadening of the Q-band. This is a desirable feature for photodynamic therapy as it can enhance the absorption of tissue-penetrating light. For instance, the interaction of chlorin e6 with human serum albumin results in a 6 nm red-shift in both the absorption and emission spectra, with the Q-band showing an even larger red-shift of 8 nm. nih.gov Similarly, the formation of a complex between chlorin e6 and polyvinylpyrrolidone (B124986) leads to a more intensive and red-shifted absorption band. researchgate.net The rate of change of the Q-band absorption can also be influenced by the surrounding environment and irradiation time. researchgate.net

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For this compound and its derivatives, Φf values are moderate, which is advantageous as it indicates that a significant fraction of the absorbed photons can be utilized for other photophysical processes, such as intersystem crossing to the triplet state. The fluorescence quantum yield of chlorin e6 in ethanol has been reported to be 0.16. functmaterials.org.ua In dimethylformamide (DMF), the fluorescence quantum yield of various derivatives of this compound ranges from 0.01 to 0.17. researchgate.net The solvent environment plays a crucial role, with quantum yields generally being highest in protic solvents (excluding water), followed by aprotic and non-polar solvents. nih.gov

The fluorescence lifetime (τf), the average time the molecule spends in the excited singlet state before returning to the ground state, is also an important parameter. For metal-free chlorin e6, fluorescence lifetimes are relatively long, in the range of 5.4-7.5 ns in DMF. researchgate.net However, the introduction of a central metal ion, such as indium(III), can significantly decrease the fluorescence lifetime to 0.5-0.9 ns. researchgate.net

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|---|---|

| Chlorin e6 | Ethanol | 0.16 | - | 0.65 |

| This compound derivative 2a | DMF | 0.16 | - | 0.38 |

| This compound derivative 3a | DMF | 0.17 | - | 0.34 |

| This compound derivative 4a | DMF | 0.16 | - | 0.54 |

| H2Chl-e6 | DMF | 0.39 | 5.4-7.5 | 0.47 |

| InChl-e6 | DMF | 0.04-0.06 | 0.5-0.9 | 0.84 |

Singlet Oxygen Quantum Yield Determination

A critical parameter for a photosensitizer is its singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of generating singlet oxygen, a highly reactive species that is a major mediator of photodynamic cytotoxicity. Chlorin e6 and its derivatives are known to be efficient singlet oxygen generators. rsc.org The singlet oxygen quantum yield for a novel amphiphilic cationic chlorin e6 derivative in DMSO was found to be 55%. nih.gov In DMF, various derivatives of this compound have exhibited singlet oxygen quantum yields ranging from 0.01 to 0.65. researchgate.net For the parent chlorin e6, a singlet oxygen quantum yield of 0.65 has been reported in ethanol. us.edu.pl The insertion of indium(III) into the macrocycle of this compound has been shown to enhance the singlet oxygen quantum yield to 0.84 in DMF. researchgate.net

Triplet State Lifetimes and Intersystem Crossing (ISC) Rates

Following light absorption, the excited singlet state can undergo intersystem crossing (ISC) to a longer-lived triplet state. The efficiency of this process is crucial for effective singlet oxygen generation. The triplet state lifetime (τT) is the average duration of the molecule in this excited state. For various derivatives of this compound in DMF, triplet state lifetimes have been measured in the range of 0.38 to 0.49 µs. researchgate.net In the absence of oxygen, the triplet lifetime of mono-L-aspartyl chlorin e6 in buffer was approximately 300 microseconds. nih.gov Oxygen is an efficient quencher of the triplet state, leading to the formation of singlet oxygen. nih.gov Binding to a polymer like polyvinylpyrrolidone can lead to an increased triplet state lifetime. researchgate.net

Influence of Microenvironment on Photophysical Parameters

The photophysical properties of this compound are highly sensitive to its microenvironment. Solvent polarity, for instance, can significantly affect quantum yields and Stokes shifts. nih.gov The aggregation of photosensitizer molecules, which is common in aqueous media, can drastically alter their photophysical properties, often leading to a decrease in fluorescence and singlet oxygen generation. us.edu.pl The formation of aggregates of chlorin e6 can be disrupted by its complexation with polymers like polyvinylpyrrolidone, which can lead to improved photophysical properties. researchgate.net The binding of chlorin e6 derivatives to proteins such as human serum albumin can also modulate their photophysical characteristics, leading to red-shifts in absorption and emission spectra. nih.gov The nature of the solvent also influences solute-solvent interactions, with hydrogen bond formation playing a role in the observed solvatochromic effects. nih.gov

Photobleaching Phenomena and Inhibition Strategies

Photobleaching is the light-induced degradation of a photosensitizer, which can reduce its therapeutic efficacy. The quantum yield of photobleaching for mono-L-aspartyl chlorin e6 in an aqueous buffer was found to be 8.2 x 10⁻⁴, which is higher than that of some other porphyrin-based photosensitizers. nih.gov This photobleaching is dependent on the presence of oxygen. nih.gov The rate of photobleaching can be influenced by the surrounding medium, with the presence of serum potentially increasing the photobleaching rate. semanticscholar.org The photobleaching process for Sn(IV) chlorin e6 appears to follow first-order kinetics. researchgate.net While photobleaching can be a limitation, strategies to inhibit this process are under investigation. The stability of the photosensitizer is a crucial factor, and modifications to the molecular structure, such as the introduction of certain metal ions, can influence photostability. For example, the Sn(IV) derivative of mono-L-aspartyl chlorin e6 was found to be more photostable than the parent compound, while the Zn(II) derivative was more susceptible to photobleaching. nih.gov

Chiroptical Properties: Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) Spectroscopy

Chiroptical spectroscopy provides profound insights into the three-dimensional structure and electronic transitions of chiral molecules like this compound. Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are powerful techniques used to investigate these properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by an optically active molecule, offering information about its stereochemistry nih.govlibretexts.org. MCD spectroscopy, on the other hand, measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, providing detailed information on the electronic states of the molecule, even if it is not naturally chiral nih.govresearchgate.netwpmucdn.com.

Research into the chiroptical properties of this compound and its derivatives reveals distinct spectral features that are crucial for understanding their conformational and electronic states. Studies have been conducted on metallated complexes of this compound derivatives to probe these characteristics.

For instance, the CD and MCD spectra were recorded for a Zinc(II) complex of a novel this compound dyad. nih.govresearchgate.net These spectroscopic methods, enhanced by molecular orbital calculations, provided valuable information on the electronic and conformational states of the molecule. nih.govresearchgate.net The analysis of such spectra helps in understanding the impact of peripheral substituents on the electronic structure of the chlorin macrocycle.

MCD spectroscopy is particularly useful for assigning electronic transitions. The technique allows for the investigation of electronic structures in chlorins, helping to identify charge transfer and d-d transitions in their metal complexes. nih.gov The interpretation of MCD spectra, often supported by computational methods like density functional theory (DFT), can guide the design and synthesis of new chlorin derivatives with optimized photophysical properties. nih.gov

Detailed research findings from spectroscopic studies on a Zn(II) complex of a this compound derivative are summarized in the tables below. These tables present the key parameters derived from UV/Vis, CD, and MCD spectroscopy in a chloroform (B151607) (CHCl3) solvent.

Table 1: UV/Vis Absorption Data for a Zn(II) this compound Derivative

| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Soret | 417 | 158,000 |

| Qy | 658 | 45,000 |

This interactive table summarizes the maximum absorption wavelengths and corresponding molar absorptivity for the Soret and Qy bands.

Table 2: Circular Dichroism (CD) Data for a Zn(II) this compound Derivative

| Band | Wavelength (λ, nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) | Anisotropy Factor (g = Δε/ε) x 10⁻⁴ |

| Soret | 418 | +15.0 | +0.95 |

| Qy | 657 | -2.5 | -0.56 |

This interactive table presents the key parameters from Circular Dichroism spectroscopy, including the wavelength of the peaks, molar circular dichroism, and the calculated anisotropy factor.

Table 3: Magnetic Circular Dichroism (MCD) Data for a Zn(II) this compound Derivative

| Band | Wavelength (λ, nm) | Molar Magnetic Circular Dichroism (ΔεM, M⁻¹cm⁻¹T⁻¹) |

| Soret | 416 | -45.0 |

| Qy | 657 | +7.0 |

This interactive table displays the data obtained from Magnetic Circular Dichroism spectroscopy, showing the characteristic negative and positive peaks for the Soret and Qy bands, respectively.

The data indicates a positive Cotton effect in the Soret band and a negative effect in the Qy band in the CD spectrum, which is characteristic of the stereochemistry of this class of molecules. The MCD spectrum shows a derivative-shaped signal typical for the Q band of porphyrinoids, which arises from the degeneracy of the excited state. These chiroptical properties are fundamental to characterizing the structure and electronic nature of this compound and its derivatives.

Interactions with Biological Systems: Preclinical Mechanistic Insights

Molecular Interactions with Biomolecules

The interaction of photosensitizers with plasma proteins is a crucial determinant of their pharmacokinetics, biodistribution, and ultimate therapeutic efficacy. Human Serum Albumin (HSA), the most abundant protein in blood plasma, serves as a primary carrier for many therapeutic agents, including porphyrin-based compounds. honoprof.com.cnrsc.org

Chlorin (B1196114) e6 (Ce6) and its derivatives are known to interact with HSA, a process that governs their transport in the bloodstream and can modulate their photophysical properties. nih.govnih.gov The binding of Ce6 to HSA has been shown to cause a red-shift in both the absorption and emission spectra and an increase in the excited state lifetime. nih.govnih.govmdpi.comciteab.com The hydrophobic chlorin ring is accommodated in hydrophobic pockets of HSA, such as the Sudlow I site and the heme binding pocket. nih.govnih.gov While the binding of Ce6 itself is robust, modifications to its peripheral carboxylic acid groups, as in the case of Chlorin e6 trimethyl ester, drastically alter this interaction.

The three carboxylic acid groups on the Chlorin e6 molecule play a pivotal role in its strong binding to HSA. nih.gov These groups, which are negatively charged at physiological pH, form strong hydrogen bonds and salt bridge interactions with positively charged amino acid residues (such as Arginine) at the entrance of HSA's binding pockets. nih.gov The stability of the photosensitizer-protein complex is heavily dependent on the presence of these charged groups.

Esterification of these carboxylic acid groups to form methyl esters progressively reduces the binding affinity to HSA. Research comparing Ce6 and its ester derivatives demonstrates a significant decrease in the association constant with increased esterification. The binding constants for Ce6 and its monomethyl ester are very similar, but the association constants for the dimethyl and trimethyl ester derivatives show a marked reduction. mdpi.comresearchgate.net This indicates that the stability of the complex relies on the participation of at least two negatively charged side groups. mdpi.comresearchgate.net The conversion of the charged carboxylates to neutral ester groups in this compound eliminates the key electrostatic interactions, leading to a much weaker association with HSA. mdpi.comresearchgate.net

| Compound | Molecular Charge (approx.) | Relative Reduction in HSA Association Constant |

|---|---|---|

| Chlorin e6 | -3 | 1 (Reference) |

| Chlorin e6 monomethyl ester | -2 | ~1 |

| Chlorin e6 dimethyl ester | -1 | ~3 times |

| This compound | 0 | ~11 times |

Data synthesized from research findings indicating the relative change in binding affinity to HSA upon esterification of Chlorin e6's carboxylic acid groups. mdpi.comresearchgate.net

The stability of the Chlorin e6-HSA complex is sensitive to pH. nih.gov A decrease in pH leads to the protonation of the carboxylic acid groups on Ce6, neutralizing their negative charge. nih.govcore.ac.uk This protonation significantly weakens the electrostatic interactions between the photosensitizer and the protein, resulting in a decreased binding affinity and reduced stability of the complex. nih.govmdpi.comfree.frnih.gov At lower pH, Ce6 shows an increased tendency to bind to lipoproteins and membranes as its affinity for HSA decreases. mdpi.comcore.ac.uk

The behavior of Ce6 at acidic pH, where its carboxyl groups are protonated and neutral, serves as a model for the inherent properties of this compound. Since the ester groups of the trimethyl ester derivative are permanently neutral, its interaction with HSA is expected to be weak, similar to that of Ce6 at a sufficiently low pH, regardless of the physiological pH of the environment. nih.govnih.gov

Binding to Human Serum Albumin (HSA): Mechanisms and Effects on Photophysical and Pharmacological Profile

Cellular Uptake and Intracellular Localization Mechanisms

The process by which a photosensitizer enters cancer cells is fundamental to its efficacy in photodynamic therapy. mdpi.com This internalization is governed by the physicochemical properties of the molecule and its interactions with the cellular environment. nih.gov

Several factors critically influence the cellular uptake of chlorin-based photosensitizers. At physiological pH, the three negatively charged carboxylic acid groups of Chlorin e6 limit its ability to passively diffuse through the negatively charged cell membrane. mdpi.com Consequently, strategies to improve cellular uptake often involve either cationization to enhance electrostatic interactions or increasing the molecule's hydrophobicity to improve its affinity for the lipid bilayer. mdpi.com

This compound, being a neutral and more hydrophobic molecule than its parent compound, is expected to exhibit different uptake characteristics. The esterification of the carboxyl groups neutralizes the negative charges, which should facilitate more efficient penetration of the cell membrane. mdpi.com Increased hydrophobicity generally correlates with higher affinity for cellular membranes and enhanced cellular entry. mdpi.com

Furthermore, the pH of the microenvironment can influence uptake. A slightly acidic environment, often found in tumor tissues, increases the protonation of Ce6's carboxyl groups, making it more lipophilic and enhancing its cellular uptake. core.ac.uk This pH-dependent increase in lipophilicity mimics the inherent state of this compound, suggesting its cellular internalization may be less dependent on the external pH compared to Ce6. core.ac.uk

Flow cytometry is a powerful technique used for the quantitative analysis of cellular uptake of fluorescent molecules like chlorins. nih.gov This method allows for the rapid measurement of fluorescence intensity from thousands of individual cells, providing statistically robust data on the amount of photosensitizer internalized. rsc.org

In studies evaluating the uptake of Ce6 and its derivatives, cells are incubated with the compound for a specific period. mdpi.comnih.gov After incubation, the cells are washed to remove any unbound sensitizer, detached, and then analyzed by a flow cytometer. mdpi.com The instrument measures the fluorescence signal from each cell, which is proportional to the amount of internalized photosensitizer. rsc.org This allows for a quantitative comparison of the uptake efficiency between different compounds or under different conditions (e.g., varying concentrations, incubation times). mdpi.comnih.gov For example, flow cytometry analysis has been used to demonstrate that conjugating Ce6 with a hydrophobic fullerene (C60) moiety significantly enhances its cellular uptake compared to Ce6 alone, with a fluorescence increase of more than tenfold after three hours of incubation. mdpi.com This method is directly applicable to quantifying the cellular uptake of this compound to compare its internalization efficiency against the parent Ce6.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Charge | The net electrical charge of the molecule. Ce6 is anionic at physiological pH. | The trimethyl ester is neutral, which is expected to reduce electrostatic repulsion from the cell membrane and enhance uptake. mdpi.com |

| Hydrophobicity | The tendency of a molecule to repel water. Increased hydrophobicity can enhance membrane interaction. | Esterification increases hydrophobicity, likely leading to a higher affinity for the lipid bilayer and improved cellular penetration. mdpi.com |

| pH | The acidity of the surrounding microenvironment. Lower pH increases Ce6 lipophilicity. | The uptake of the permanently neutral trimethyl ester is likely less sensitive to pH changes compared to Ce6. core.ac.uk |

Summary of key physicochemical factors influencing the cellular uptake of chlorin derivatives.

Intracellular Distribution and Organelle Targeting (e.g., Mitochondria)

The intracellular localization of a photosensitizer is a critical determinant of the primary targets of photodamage and the subsequent cellular response. Studies on esterified derivatives of chlorin e6, including the trimethyl ester, have revealed specific patterns of distribution within cells.

The affinity of chlorin derivatives for specific organelles can be influenced by their physicochemical properties. For instance, the esterification of chlorin e6 to its trimethyl ester derivative alters its lipophilicity, which in turn affects its passage across cellular and organellar membranes. The targeting of mitochondria is of particular interest in photodynamic therapy, as this organelle plays a central role in cellular metabolism and apoptosis. mdpi.com

| Organelle | Localization Level | Reference |

|---|---|---|

| Mitochondria | High | |

| Endoplasmic Reticulum | High | |

| Golgi Complex | High | |

| Lysosomes | Low |

Reactive Oxygen Species (ROS) Generation and Cellular Pathways

The photodynamic activity of this compound is primarily mediated by the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength. nih.govnih.gov This process initiates a cascade of events leading to cellular damage and, ultimately, cell death.

Singlet Oxygen (¹O₂) Production as a Primary Mechanism

Upon illumination, chlorin e6 and its derivatives, including the trimethyl ester, transition to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. nih.gov Energy transfer from the triplet state photosensitizer to molecular oxygen (³O₂) results in the formation of highly reactive singlet oxygen (¹O₂). nih.govnih.gov This Type II photochemical reaction is considered the principal mechanism of action for many chlorin-based photosensitizers. nih.gov The efficiency of singlet oxygen generation is a key factor in the phototoxic efficacy of these compounds. nih.gov For chlorin e6, the quantum yield of singlet oxygen production has been reported to be in the range of 0.5 to 0.6, depending on the pH of the solution. researchgate.net

Mechanisms of Oxidative Damage to Cellular Components (e.g., Lipids, Proteins)

The highly reactive nature of singlet oxygen and other ROS leads to the oxidative degradation of essential cellular components. nih.gov Lipids, particularly the unsaturated fatty acid chains in cell and organelle membranes, are prime targets for oxidation, a process known as lipid peroxidation. This can disrupt membrane integrity, leading to impaired function and signaling. Proteins are also susceptible to oxidative damage, which can result in amino acid modifications, cross-linking, and protein aggregation, ultimately leading to loss of enzymatic activity and structural function. This widespread oxidative damage to lipids and proteins is a major contributor to the cytotoxic effects observed in photodynamic therapy. nih.gov

Impact on Mitochondrial Function

Given the significant localization of chlorin e6 derivatives in mitochondria, this organelle is a primary site of photodamage. nih.gov The generation of ROS within or in close proximity to mitochondria can lead to a disruption of the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.gov This impairment of mitochondrial function can inhibit cellular respiration and ATP synthesis, and can also trigger the release of pro-apoptotic factors, initiating programmed cell death. nih.gov

Interference with Cellular Redox Systems (e.g., GSH Level)

The cellular redox balance is maintained by a complex system of antioxidants, with glutathione (B108866) (GSH) being a key non-enzymatic antioxidant. nih.gov The high levels of ROS generated during photodynamic therapy can overwhelm the cellular antioxidant capacity, leading to a depletion of intracellular GSH levels. nih.gov GSH is crucial for detoxifying ROS and maintaining a reducing intracellular environment. nih.gov A decrease in the GSH pool can render cells more susceptible to oxidative stress and can potentiate the cytotoxic effects of the photodynamic treatment. nih.govnih.gov Strategies that involve the pre-depletion of GSH have been explored to enhance the efficacy of photodynamic therapy with chlorin e6-based photosensitizers. researchgate.net

| Mechanism | Description | Key Cellular Target/Effect | Reference |

|---|---|---|---|

| Singlet Oxygen (¹O₂) Production | Energy transfer from the excited photosensitizer to molecular oxygen. | Primary cytotoxic agent. | nih.govnih.govresearchgate.net |

| Other ROS Generation | Formation of superoxide (B77818) anions and hydroxyl radicals. | Contributes to overall oxidative stress. | nih.gov |

| Oxidative Damage | Degradation of lipids (lipid peroxidation) and proteins. | Disruption of membrane integrity and loss of protein function. | nih.gov |

| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential and inhibition of ATP synthesis. | Initiation of apoptosis. | nih.gov |

| GSH Depletion | Consumption of intracellular glutathione by high levels of ROS. | Increased cellular susceptibility to oxidative stress. | nih.gov |

Preclinical Efficacy in Photodynamic Therapy Models

Chlorin e6 (Ce6) and its derivatives, including this compound, are recognized as potent second-generation photosensitizers. researchgate.netmdpi.com Their efficacy in photodynamic therapy (PDT) stems from a combination of favorable properties, including strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration, and a high quantum yield of singlet oxygen, a key cytotoxic agent in PDT. researchgate.netnih.gov Preclinical studies have extensively investigated these compounds in various cancer models to understand their therapeutic potential.

In Vitro Photocytotoxicity Studies

The effectiveness of Chlorin e6-based PDT begins at the cellular level, where its ability to induce light-dependent cell death is paramount. In vitro studies are crucial for determining the fundamental phototoxic activity of these compounds against cancer cells.

The photocytotoxicity of Chlorin e6 and its derivatives is highly dependent on the concentration of the photosensitizer and the dose of light administered. In the absence of light, Chlorin e6 generally exhibits low toxicity, a desirable characteristic for a photosensitizer. mdpi.commdpi.com For instance, in studies on the B16F10 melanoma cell line, Chlorin e6 did not significantly affect cancer cells in the dark at concentrations up to 192 µM. mdpi.compsecommunity.org Another study reported a high half-maximal inhibitory concentration (IC50) of 534.3 µM in the dark for B16F10 cells. mdpi.com

Upon irradiation with light, however, the cytotoxicity increases dramatically. The IC50 value for Chlorin e6 in B16F10 cells under illumination was found to be 18.9 µM and 20.98 µM in separate studies. mdpi.commdpi.compsecommunity.org This demonstrates a significant phototoxic effect, highlighting the compound's light-activated therapeutic potential. The photodynamic efficiency can be enhanced by chemical modification; the dimethyl ester of chlorin e6 (DME) was found to have a two-fold higher photokilling ability compared to Chlorin e6 in human adenocarcinoma HT29 cells. researchgate.netresearchgate.net Similarly, a novel derivative, rhodin g7 7¹-ethyl ester, demonstrated a two-fold higher cytotoxicity compared to Chlorin e6 in the majority of cancer cell lines tested upon irradiation. nih.gov

Table 1: In Vitro Cytotoxicity of Chlorin e6 in B16F10 Melanoma Cells

| Condition | Photosensitizer | IC50 (µM) | Source |

|---|---|---|---|

| Dark | Chlorin e6 | >192 | mdpi.compsecommunity.org |

| Dark | Chlorin e6 | 534.3 | mdpi.com |

| Light-Activated | Chlorin e6 | 18.9 | mdpi.compsecommunity.org |

The pH of the surrounding microenvironment can influence the efficacy of PDT with chlorin-based photosensitizers. researchgate.net The tumor microenvironment is often characterized by a lower pH compared to normal tissue, a phenomenon that can potentially be exploited to enhance the selective delivery and cytotoxicity of photosensitizers. researchgate.net For porphyrin-type photosensitizers, a decrease in pH can increase their lipophilicity and subsequent cellular uptake. researchgate.net

Studies on Chlorin e6 have shown that its photophysical properties are pH-dependent. The maximum absorbance and fluorescence of Ce6 were observed at a pH of 8. mdpi.com This suggests that variations in the pH of the tumor microenvironment could modulate the photosensitizing activity of the compound. Further research has explored using glucose administration to selectively lower tumor pH to improve the efficiency of PDT with chlorin-e6 trimethyl ester. researchgate.net

To better mimic the complex three-dimensional (3D) structure and microenvironment of solid tumors, multicellular tumor spheroids are used as an advanced in vitro model. researchgate.netnih.govfrontiersin.org These models are crucial for evaluating the penetration and efficacy of photosensitizers in a system that replicates the cell-cell interactions and nutrient gradients found in vivo. researchgate.netfrontiersin.org

In Vivo Preclinical Tumor Model Studies

Following promising in vitro results, the antitumor activity of Chlorin e6-based PDT is evaluated in animal models to assess its efficacy in a complex biological system.

In vivo studies have consistently demonstrated that PDT with Chlorin e6 and its derivatives leads to significant tumor growth inhibition across various cancer models. In a B16F10 melanoma allograft mouse model, treatment with Ce6 followed by red light exposure resulted in the inhibition of tumor growth. psecommunity.org Similar efficacy was observed in pancreatic cancer preclinical models using PANC02 cells, where Ce6-PDT inhibited tumor growth and improved anti-tumor activity. mdpi.com

The therapeutic effect can be dose-dependent. In a study on mice with non-small cell lung cancer xenografts, Chlorin e6 combined with ultrasound (sonodynamic therapy, a related modality) hindered tumor growth in a dose-dependent manner. researchgate.net Furthermore, Ce6-mediated PDT has been shown to induce an immune response that contributes to its efficacy. Research in syngeneic melanoma and pancreatic tumor mouse models showed that Ce6-PDT could induce tumor regression not only in the treated tumor but also in distant, non-irradiated tumors, an outcome known as the abscopal effect. nih.gov This systemic antitumor response was linked to the inhibition of the PD-1/PD-L1 immune checkpoint. nih.gov Studies using liposomal formulations of boronated chlorin e6 have also shown high antitumor activity in vivo, achieving complete tumor regression in some models. pdt-journal.com

Table 2: Summary of In Vivo Tumor Growth Inhibition Studies with Chlorin e6 (Ce6)

| Tumor Model | Animal Model | Key Findings | Source |

|---|---|---|---|

| B16F10 Melanoma | Allograft Mice | Ce6-PDT caused inhibition of tumor growth. | psecommunity.org |

| PANC02 Pancreatic Cancer | Nude Mice | Ce6-PDT effectively suppressed tumor growth. | mdpi.com |

| SPCA-1 Lung Adenocarcinoma | Xenograft Mice | Ce6 combined with ultrasound significantly hindered tumor growth in a dose-dependent manner. | researchgate.net |

| Melanoma & Pancreatic Tumors | Syngeneic Mice | Ce6-PDT induced tumor regression in both local and distant tumors (abscopal effect). | nih.gov |

Biodistribution in Preclinical Models

The biodistribution of chlorin e6 and its derivatives, including the trimethyl ester, is a critical factor influencing its efficacy in preclinical applications. Studies in animal models focus on tracking the accumulation of the photosensitizer in target tissues, such as tumors, versus its presence in healthy organs and skin. This distribution profile is time-dependent and can be influenced by the specific formulation of the chlorin compound.

Following intravenous administration in mouse models, chlorin e6 has been observed to distribute to various organs. Research involving C57BL/6 mice showed that 2 hours post-injection, chlorin e6 accumulates in the liver, kidney, spleen, lungs, heart, and skin. mdpi.com The liver and kidney often show the highest concentration, indicative of their roles in metabolism and excretion. The compound demonstrates relatively rapid clearance from normal tissues, with fluorescence signals diminishing significantly within a few hours. mdpi.com Another study noted that a high fluorescence signal from chlorin e6 was detectable almost immediately after injection, which largely decreased within 24 hours, eventually returning to baseline levels. nih.gov

The formulation of the chlorin compound plays a significant role in its distribution. Comparative studies have examined free chlorin e6 versus chlorin e6 complexed with various polymers. In a cervical carcinoma mouse model, free chlorin e6 resulted in the highest concentration in tumor nodules compared to its polymer-formulated counterparts and the clinically used photosensitizer Photoditazine. However, formulations with polymers like polyvinylpyrrolidone (B124986) (PVP) significantly reduced the accumulation of chlorin e6 in the skin. This is a crucial finding, as lower skin concentration can reduce the potential for non-specific skin photosensitivity, a common side effect.

Table 1: Relative Biodistribution of Chlorin e6 in a Preclinical Mouse Model This table summarizes typical findings on the relative accumulation of free Chlorin e6 in different tissues a few hours after systemic administration, as reported in preclinical studies.

| Organ/Tissue | Relative Accumulation Level | Key Observations |

| Liver | High | Primary site of accumulation, involved in metabolic clearance. mdpi.com |

| Kidney | High | Indicates a significant route of excretion. mdpi.com |

| Tumor | Moderate to High | Target tissue for accumulation, concentration can be higher than in some healthy organs. |

| Spleen | Moderate | Part of the mononuclear phagocyte system involved in clearance. mdpi.com |

| Lungs | Moderate | Shows uptake, but typically less than the liver and kidneys. mdpi.com |

| Skin | Low to Moderate | Accumulation is a concern for photosensitivity; polymer formulations can reduce this. mdpi.com |

| Heart | Low | Generally shows lower accumulation compared to major organs. mdpi.com |

Photoinactivation of Microorganisms (PDI) Research

This compound and related chlorin e6 derivatives have been investigated as potent photosensitizers for antimicrobial photodynamic inactivation (PDI). This approach uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are cytotoxic to microorganisms, including bacteria and fungi.

Research has demonstrated the efficacy of chlorin e6 and its derivatives against a range of pathogens. Studies on semisynthetic derivatives showed significant activity against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans. mdpi.com In one study, a derivative completely inactivated C. albicans at a concentration of 10 μM. mdpi.com The efficacy against Gram-positive bacteria is notable, with some chlorin e6 derivatives achieving complete inactivation of S. aureus at concentrations as low as 1.6 μM. mdpi.com

The effectiveness of chlorin-based PDI can vary depending on the type of microorganism. While highly effective against Gram-positive bacteria, some studies have found that certain chlorin e6 derivatives show no efficacy against the Gram-negative bacterium Escherichia coli, even at high concentrations. mdpi.com This is often attributed to the complex outer membrane of Gram-negative bacteria, which can prevent the uptake of the photosensitizer. However, other research has reported that chlorin e6 activated by light can exhibit bactericidal activity against E. coli, as well as the Gram-positive Bacillus subtilis and the fungus Fusarium oxysporum. researchgate.net

The application of chlorin e6 PDI has also been successfully extended to biofilms, which are notoriously resistant to conventional antibiotics. In a study targeting the primary otopathogens, PDI with chlorin e6 was shown to be highly bactericidal against established biofilms of Moraxella catarrhalis, Streptococcus pneumoniae, and nontypeable Haemophilus influenzae, achieving a viability loss of ≥99.9%. nih.gov A dual-treatment protocol was particularly effective, not only eradicating the biofilm-associated bacteria but also preventing their regrowth 24 hours post-treatment. nih.gov

Table 2: Efficacy of Chlorin e6 and its Derivatives in Photoinactivation of Various Microorganisms This table presents a summary of findings from different PDI studies, highlighting the spectrum of activity.

| Microorganism | Type | Photosensitizer | Observed Efficacy |

| Staphylococcus aureus | Gram-positive bacterium | Chlorin e6 derivatives | Complete inactivation at low μM concentrations. mdpi.com |

| Streptococcus pneumoniae | Gram-positive bacterium | Chlorin e6 | ≥99.9% loss of viability in biofilm. nih.gov |

| Bacillus subtilis | Gram-positive bacterium | Chlorin e6 | Demonstrated bactericidal activity. researchgate.net |

| Escherichia coli | Gram-negative bacterium | Chlorin e6 / derivatives | Conflicting results: one study showed no inactivation mdpi.com, another reported bactericidal activity. researchgate.net |

| Haemophilus influenzae | Gram-negative bacterium | Chlorin e6 | ≥99.9% loss of viability in biofilm. nih.gov |

| Moraxella catarrhalis | Gram-negative bacterium | Chlorin e6 | ≥99.9% loss of viability in biofilm. nih.gov |

| Candida albicans | Fungus (Yeast) | Chlorin e6 derivative | Complete inactivation at 10 μM. mdpi.com |

| Fusarium oxysporum | Fungus (Mold) | Chlorin e6 | Demonstrated antifungal activity. researchgate.net |

Nanoparticle-Based Delivery Systems (e.g., Liposomes, Polymeric Nanoparticles, Phospholipid Systems)

The esterification of the carboxylic acid groups in Chlorin e6 to form the trimethyl ester derivative inherently increases its lipophilicity. While this may improve its association with lipid-based nanocarriers, detailed studies specifically demonstrating the improvement of solubility and stability of this compound in physiological environments through nanoparticle encapsulation are limited. Research on related compounds suggests that nanoformulations can protect photosensitizers from degradation and aggregation in the bloodstream, but specific data for the trimethyl ester is lacking.

The encapsulation of photosensitizers in nanoparticles is a well-established strategy to enhance their bioavailability and therapeutic efficacy. This is often achieved by improving circulation time, facilitating passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect, and enabling controlled release of the photosensitizer. However, specific research demonstrating these enhancements for this compound through nanoparticle-based delivery systems has not been prominently reported in the available literature.

Targeted Delivery Strategies

Targeted delivery aims to increase the concentration of a therapeutic agent at the desired site of action, thereby enhancing efficacy and reducing off-target effects. This is typically achieved by conjugating the therapeutic agent or its carrier to a targeting moiety.

The conjugation of photosensitizers to targeting ligands such as peptides and antibodies is a promising strategy for selective delivery. While numerous studies have detailed the bioconjugation of Chlorin e6 with various targeting agents, specific examples of this compound being conjugated to peptides or antibodies for targeted delivery are not extensively documented in the scientific literature. The chemical modification of the carboxylic acid groups to esters in the trimethyl ester derivative would necessitate different conjugation chemistries than those typically employed for the parent Chlorin e6 molecule.

Human Serum Albumin (HSA) is a natural carrier for many molecules in the blood and is often utilized to develop protein-based nanoplatforms for drug delivery and theranostics. The interaction of Chlorin e6 and its derivatives with HSA is a critical factor in their biodistribution and the stability of such nanoplatforms.

Research into the interaction between Chlorin e6 derivatives and HSA has revealed significant differences based on the esterification of the carboxylic acid groups. A notable study found that the stability of the photosensitizer-protein complex is dependent on the presence of negatively charged side groups. This has a direct implication for this compound. The study demonstrated that while the binding constants for Chlorin e6 and its monomethyl ester to HSA are quite similar, the association constants for the dimethyl and trimethyl ester derivatives are significantly reduced. Specifically, the trimethyl ester derivative showed an 11-fold reduction in its association constant with HSA compared to Chlorin e6. This suggests that the esterification of all three carboxylic acid groups in this compound significantly weakens its interaction with HSA, which is a crucial consideration for the development of HSA-based nanoplatforms for this specific compound.

| Compound | Relative Association Constant with HSA (Compared to Chlorin e6) |

|---|---|

| Chlorin e6 | 1 |

| Chlorin e6 monomethyl ester | ~1 |

| Chlorin e6 dimethyl ester | 1/3 |

| This compound | 1/11 |

Cell-penetrating peptides (CPPs) are short peptides that can facilitate the cellular uptake of various molecular cargo. The conjugation of photosensitizers to CPPs is a strategy to enhance their intracellular delivery. While the use of CPPs for the delivery of Chlorin e6 has been explored, specific studies detailing the conjugation of this compound with CPPs and the resulting impact on cellular uptake and photodynamic efficacy are not well-documented in the available scientific literature.

Advanced Delivery Systems and Formulations

Advanced Nanosystems

The efficacy of photodynamic therapy (PDT) is critically dependent on the selective accumulation of the photosensitizer within tumor tissues to minimize damage to healthy cells. nih.gov For photosensitizers like Chlorin (B1196114) e6, which is hydrophobic, advanced delivery systems are essential to improve biodistribution. mdpi.com One of the most promising strategies to enhance tumor selectivity is receptor-mediated targeting, where nanoparticles carrying the photosensitizer are decorated with ligands that bind to specific receptors overexpressed on the surface of cancer cells or tumor vasculature. nih.govresearchgate.net

A key target for this approach is Aminopeptidase N (APN), also known as CD13. nih.gov APN/CD13 is a transmembrane ectopeptidase that is significantly overexpressed in the endothelial cells of the tumor vascular network and on the surface of various solid tumor cells, including melanoma, prostate carcinoma, and pancreatic adenocarcinoma. nih.govresearchgate.net Its role in the degradation of the extracellular matrix contributes to tumor cell invasion and migration, making it an attractive target for cancer therapy. nih.govresearchgate.net

To achieve targeted delivery to APN/CD13-expressing cells, researchers have utilized peptides containing the asparagine-glycine-arginine (NGR) motif. nih.govnih.gov This peptide sequence serves as a specific ligand for APN/CD13. nih.gov By incorporating the NGR peptide into a delivery system, such as a phospholipid nanoparticle formulation of Chlorin e6, the system can be directed specifically to the tumor site. nih.gov

In one line of research, a phospholipid delivery system for Chlorin e6 was doubly modified with both an NGR-containing targeting peptide and a cell-penetrating peptide (heptaarginine, R7) to enhance both tumor-specific binding and subsequent cellular uptake. nih.gov

Table 1: Research Findings on APN/CD13-Targeted Chlorin e6 Delivery

| Study Aspect | Observation | Significance | Source(s) |

|---|---|---|---|

| Cellular Localization | In HT-1080 tumor cells, the dual-peptide (NGR and R7) phospholipid composition showed that Chlorin e6 partially colocalized in the mitochondria. | Indicates that the targeted system delivers the photosensitizer to a key subcellular organelle involved in apoptosis, potentially increasing PDT efficacy. | nih.govnih.gov |

| Cell Death Pathway | Treatment of HT-1080 cells with the targeted phospholipid composition resulted in cell death primarily through apoptosis. | Confirms the intended mechanism of action for the photosensitizer following targeted delivery and photoactivation. | nih.govnih.gov |

| In Vivo Biodistribution | In a tumor-bearing mouse model, the accumulation of Chlorin e6 in the tumor tissue was significantly enhanced with the targeted system 1 hour after administration. | Demonstrates the effectiveness of the APN/CD13 targeting strategy in selectively delivering the photosensitizer to the tumor in a living organism. | nih.govnih.gov |

The in vivo biodistribution studies provided compelling evidence for the success of this targeting strategy. nih.gov The concentration of Chlorin e6 in the tumor was markedly higher when delivered via the targeted nanoparticles compared to both free Chlorin e6 and a non-targeted nanoparticle formulation. nih.govnih.gov

Table 2: Comparative Tumor Accumulation of Chlorin e6 Formulations

| Formulation | Relative Accumulation in Tumor | Comparison | Source(s) |

|---|---|---|---|

| Free Chlorin e6 | Baseline | - | nih.gov |

| Phospholipid NP (Non-Targeted) | ~1.5-fold higher than free Ce6 | Shows the general benefit of nanoparticle delivery (Enhanced Permeability and Retention effect). | nih.govnih.gov |

These findings underscore the potential of using APN/CD13-targeting peptides to create advanced delivery systems for Chlorin e6. nih.gov This receptor-mediated approach not only increases the concentration of the photosensitizer at the desired site but also facilitates its entry into tumor cells, setting the stage for a more effective and localized photodynamic therapy. nih.gov The enhancement of the Chlorin e6 phospholipid composition with both targeting and cell-penetrating peptides was found to be effective both in vitro and in vivo. researchgate.netnih.gov

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic and Conformational States

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in characterizing the electronic structure and conformational landscape of Chlorin (B1196114) e6 trimethyl ester and its derivatives. These calculations provide insights into the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's photophysical properties.

Studies on metal complexes of Chlorin e6 trimethyl ester have utilized DFT and TD-DFT to investigate the influence of the central metal ion on the electronic properties of the chlorin macrocycle. These calculations have shown that the electronegativity of the coordinated metal can significantly lower the orbital energies of the HOMO and HOMO-1, while the LUMOs remain relatively unaffected. This modulation of frontier orbital energies directly impacts the absorption spectra of the complexes, leading to shifts in the Soret and Q bands.

Molecular Docking and Molecular Dynamics (MD) Simulations for Biomolecular Interactions (e.g., HSA Binding)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between small molecules, like this compound, and biological macromolecules, such as proteins. A significant area of investigation has been the binding of chlorins to Human Serum Albumin (HSA), the primary carrier protein in human blood plasma, which plays a crucial role in the biodistribution of photosensitizers.

Computational studies on the interaction of Chlorin e6 (the parent compound of the trimethyl ester) with HSA have identified two primary binding pockets: the Sudlow I site and the heme binding pocket. Molecular docking has been used to predict the initial binding poses of the chlorin within these pockets, while MD simulations provide a dynamic view of the binding process and the stability of the resulting complex over time. These simulations have revealed that the hydrophobic chlorin ring is accommodated within the hydrophobic cavities of HSA, and the charged carboxylic groups at the periphery of the molecule form hydrogen bonds and salt bridges with positively charged amino acid residues at the entrance of the binding sites.

Crucially, these studies have also shed light on the impact of esterification on HSA binding. It has been observed that the association constants of the dimethyl and trimethyl ester derivatives of Chlorin e6 with HSA are significantly reduced compared to the parent compound. This suggests that the free carboxylic acid groups play a vital role in the stable binding to HSA. The reduction in binding affinity upon esterification has important implications for the pharmacokinetics and bioavailability of this compound.

Table 1: Key Biomolecular Interactions of Chlorin e6 Derivatives with HSA

| Derivative | Key Interaction Sites | Impact of Esterification on Binding |

| Chlorin e6 | Sudlow I site, Heme binding pocket | Strong binding driven by hydrophobic interactions and hydrogen bonds/salt bridges from carboxylic groups. |

| Chlorin e6 dimethyl ester | Reduced association constant compared to Chlorin e6. | |

| This compound | Further reduced association constant compared to the dimethyl ester. |

This table is based on computational and experimental data for Chlorin e6 and its ester derivatives.

Molecular Orbital (MO) Calculations

Molecular orbital (MO) calculations are fundamental to understanding the electronic transitions that govern the photophysical properties of photosensitizers. These calculations provide a detailed picture of the energy levels and spatial distribution of the molecular orbitals involved in light absorption and emission.

In the context of this compound derivatives, MO calculations have been effectively used to interpret complex spectroscopic data, such as Magnetic Circular Dichroism (MCD) and Circular Dichroism (CD) spectra. For instance, in studies involving a Zn(II) complex of a novel this compound dyad, MO calculations were essential for elucidating the electronic and conformational states of the molecule researchgate.net. By correlating the calculated molecular orbitals with the observed spectral features, researchers can gain a deeper understanding of the nature of the electronic transitions and how they are influenced by structural modifications.

In Silico Predictive Toxicology

In silico predictive toxicology utilizes computational models to assess the potential toxicity of chemical compounds, offering a rapid and cost-effective alternative to traditional animal testing. For photosensitizers like this compound, a key concern is their "dark toxicity"—any adverse effects that occur in the absence of light activation.

Recent studies have employed in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) models and Adverse Outcome Pathway (AOP) modeling, to analyze the potential dark toxicity of photosensitive systems based on Chlorin e6. These computational assessments have explored various toxicological endpoints, such as protein binding ability, reactivity to form peptide adducts, glutathione (B108866) conjugation, and activity in dendritic cells and keratinocytes. The results of these in silico analyses for Chlorin e6 and its derivatives have generally indicated a low potential for significant adverse toxic effects under dark conditions.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or toxicity of a chemical compound based on its molecular structure. For photosensitizers, QSAR models have been developed to correlate their structural features with their photodynamic therapy (PDT) activity nih.govmdpi.com.

A typical QSAR study for porphyrin and chlorin derivatives involves compiling a dataset of compounds with known phototoxic activities (e.g., IC50 values) and calculating a wide range of molecular descriptors that encode various structural, electronic, and physicochemical properties. Statistical methods, such as multiple linear regression, are then used to build a model that relates a subset of these descriptors to the observed activity. Such models have shown that electrostatic and steric properties can be key determinants of PDT efficacy mdpi.com. While specific QSAR models for this compound are not extensively documented in the literature, the principles and methodologies developed for related photosensitizers are directly applicable for predicting its phototoxic potential.

Adverse Outcome Pathway (AOP) Modeling

The Adverse Outcome Pathway (AOP) framework is a conceptual construct that links a molecular initiating event (MIE) to an adverse outcome at a biological level of organization relevant to risk assessment epa.gov. For photosensitizers, the MIE is the absorption of a photon, leading to an excited state. This initiates a cascade of key events, primarily the generation of reactive oxygen species (ROS), which in turn cause oxidative damage to cellular components like lipids and proteins. The ultimate adverse outcome can be cell death and tissue damage aopwiki.org.

The AOP for photochemical toxicity provides a mechanistic framework for understanding and predicting the phototoxic effects of compounds like this compound. By understanding the key events in this pathway, it is possible to develop in vitro and in silico models to assess the potential for photosensitivity. For drug-induced photosensitivity, the AOP framework helps to organize existing knowledge and guide the development of predictive safety assessments medscape.com.

Correlation of Stereoelectronic Properties with Biological Activity

The stereoelectronic properties of a molecule, which encompass its three-dimensional structure and the distribution of electrons, play a critical role in determining its biological activity. For Chlorin e6 derivatives, the molecular conformation has been shown to be a key factor influencing their phototoxic efficacy.